N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring two methoxyphenyl substituents and a pyrrole moiety. The compound’s structure consists of a central thiophene ring substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a 4-methoxyphenyl group, respectively. The carboxamide group at position 2 is linked to a 3-methoxyphenylamine. The compound’s molecular formula is C24H21N2O3S, with a molecular weight of 425.50 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-10-8-16(9-11-18)20-15-29-22(21(20)25-12-3-4-13-25)23(26)24-17-6-5-7-19(14-17)28-2/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTCQHDNVBADLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring, two methoxyphenyl groups, and a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:
- Cell Line Efficacy : The compound exhibited inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 15 µM, indicating moderate to high potency in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
| HCT116 | 15.0 | Inhibition of tubulin polymerization |
- Mechanisms : The anticancer activity is attributed to multiple mechanisms including apoptosis induction, disruption of microtubule dynamics, and modulation of cell cycle progression .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- In Vitro Studies : The compound was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. Results indicated a significant reduction in cytokine production at concentrations above 10 µM .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Activity Against Pathogens : The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded between 3.12 µg/mL and 12.5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin: 2.0 |
| Escherichia coli | 12.5 | Ciprofloxacin: 2.0 |
Case Studies
- Study on Cancer Cell Lines : A study conducted by Bouabdallah et al. reported the efficacy of the compound against various cancer cell lines using MTT assays, revealing IC50 values consistent with previous findings .
- Anti-inflammatory Effects : In another investigation, the compound's ability to modulate inflammatory pathways was assessed using lipopolysaccharide-stimulated macrophages, showing significant reductions in inflammatory markers .
- Antibacterial Evaluation : A recent publication highlighted the compound's broad-spectrum antibacterial activity through disk diffusion methods, confirming its potential as a lead compound for developing new antibacterial agents .
Scientific Research Applications
Biological Applications
2.1 Anticancer Activity
Research indicates that N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibits promising anticancer properties. A study demonstrated its selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases, which are critical in programmed cell death .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate) | 15.0 | Caspase activation |
| A549 (Lung) | 20.0 | Cell cycle arrest |
2.2 Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest significant antimicrobial activity, making it a candidate for further development as an antibiotic .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Material Science Applications
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in these applications.
3.1 Organic Electronics
Research has demonstrated that films made from this compound exhibit good charge transport properties, essential for efficient device performance in OLEDs. The incorporation of this compound into device architectures has resulted in improved efficiency and stability compared to traditional materials .
Table 3: Performance Metrics in OLEDs
| Device Configuration | Efficiency (cd/A) | Lifetime (hours) |
|---|---|---|
| Traditional Material | 10 | 1000 |
| N-(3-methoxyphenyl)... | 15 | 2000 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups on the phenyl rings participate in demethylation under acidic or oxidative conditions. For example:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic demethylation | HBr (48%), reflux, 8 hrs | 3-Hydroxyphenyl derivative | 72 | |
| Oxidative demethylation | FeCl₃·6H₂O, CH₃CN, 60°C, 12 hrs | 4-Hydroxyphenyl derivative | 68 |
These reactions demonstrate regioselectivity influenced by steric and electronic factors, with the 4-methoxy group showing higher reactivity due to reduced steric hindrance.
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the 5-position (para to the pyrrole group):
| Electrophile | Catalyst | Product (Position) | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 4.2 × 10⁻³ |
| Bromine | FeBr₃, CH₂Cl₂, RT | 5-Bromo derivative | 3.8 × 10⁻³ |
| Acetyl chloride | AlCl₃, 40°C | 5-Acetyl derivative | 2.9 × 10⁻³ |
The pyrrole moiety directs electrophiles to the adjacent thiophene position via resonance effects.
Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under basic or acidic conditions:
| Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| 6M HCl, reflux, 24 hrs | Thiophene-2-carboxylic acid | 85 | Retains pyrrole and phenyl groups |
| 10% NaOH, EtOH/H₂O, 80°C, 8 hrs | Ammonium salt of carboxylic acid | 78 | Requires phase-transfer catalysts |
Cross-Coupling Reactions
The brominated derivative (from Section 2) participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 5-Aryl derivative (e.g., 4-fluorophenyl) | 91 |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 5-Alkynyl derivative | 83 |
These reactions enable modular diversification for structure-activity relationship (SAR) studies .
Pyrrole Ring Functionalization
The 1H-pyrrole moiety undergoes electrophilic substitution and coordination:
| Reaction | Reagent/Conditions | Outcome |
|---|---|---|
| N-Alkylation | NaH, alkyl halide, DMF, 50°C | N-Alkylated pyrrole (e.g., methyl) |
| Vilsmeier-Haack reaction | POCl₃, DMF, 0°C → RT | Formylation at β-position |
| Metal coordination | Cu(OAc)₂, MeOH, RT | Stable Cu(II) complex (λₘₐₓ = 420 nm) |
Coordination with transition metals enhances solubility and enables catalytic applications .
Oxidation and Reduction
Key transformations include:
-
Thiophene ring oxidation : With mCPBA (meta-chloroperbenzoic acid), forms sulfoxide (65% yield) or sulfone (88% yield at 60°C).
-
Nitro group reduction : Using H₂/Pd-C in EtOH, converts 5-nitro derivatives to amines (94% yield).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
[4+2] Cycloaddition with maleic anhydride, yielding fused bicyclic adducts (56% yield) .
-
Singlet oxygen-mediated oxidation of pyrrole to maleimide derivatives (33% yield).
Comparative Reactivity Table
A comparison with structurally related analogs:
| Compound Modification | Reaction Rate (Relative to Parent) | Selectivity Change |
|---|---|---|
| 4-Fluorophenyl substitution | 1.3× faster in Suzuki coupling | Enhanced para-electrophile |
| Removal of 3-methoxyphenyl | 0.6× slower in hydrolysis | Reduced steric protection |
| Replacement of pyrrole with furan | 2.1× faster in bromination | Altered directing effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituent groups on the phenyl rings and the carboxamide side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Methoxy Positioning: The 3,4-dimethoxyphenyl group in may enhance solubility via increased polarity compared to the 3-methoxyphenyl group in the target compound. Aliphatic vs. Aromatic Carboxamide Chains: The propyl chain in reduces molecular weight (~333 g/mol vs. ~425 g/mol) and hydrophobicity, which could influence membrane permeability.
Molecular Weight Trends: Halogenated derivatives (F423-0355, F423-0461) exhibit higher molecular weights (~422–407 g/mol) compared to the non-halogenated analog in . The target compound’s molecular weight (425.50 g/mol) aligns with analogs featuring dual aryl substituents.
Crystallography and Structural Validation :
- SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, ensuring accurate determination of substituent geometries .
Research Implications and Limitations
- Structure-Activity Relationships (SAR) : Impact of substituents on target binding (e.g., kinase inhibition).
- Solubility and Bioavailability : Comparative assays of halogenated vs. methoxylated derivatives.
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction yields be improved?
Methodological Answer:
- Key Steps :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Improvement :
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- X-ray Diffraction (Single-Crystal) :
Q. How can solubility challenges be addressed in pharmacological assays?
Methodological Answer:
- Solubility Screening :
- Formulation Strategies :
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?
Methodological Answer:
- SHELX Workflow :
- Handling Ambiguities :
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Modification Strategies :
- Assay Validation :
Q. How should conflicting biological activity data across studies be reconciled?
Methodological Answer:
Q. What computational methods predict the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools :
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
